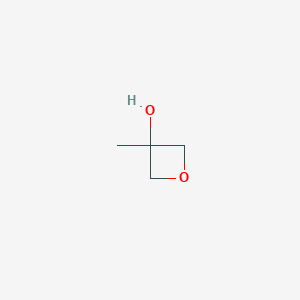

3-Methyloxetan-3-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyloxetan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-4(5)2-6-3-4/h5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHDPUVPGALXWOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30628913 | |

| Record name | 3-Methyloxetan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162816-08-2 | |

| Record name | 3-Methyloxetan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyloxetan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Methyloxetan-3-ol chemical properties and structure

This in-depth technical guide provides a detailed overview of the chemical properties, structure, and synthesis of 3-Methyloxetan-3-ol. It is intended for researchers, scientists, and drug development professionals interested in the application of this unique heterocyclic compound. This document outlines key physicochemical data, spectroscopic information, and a detailed experimental protocol for its synthesis and purification.

Core Chemical Properties and Structure

This compound, a heterocyclic alcohol, possesses a unique strained four-membered ring structure which imparts distinct chemical reactivity. Its physical and chemical properties are summarized below.

Physicochemical Data

| Property | Value | Reference |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 162816-08-2 | [1] |

| Molecular Formula | C₄H₈O₂ | [1] |

| Molecular Weight | 88.11 g/mol | [1] |

| Boiling Point | 80 °C at 40 mmHg | [3] |

| Density | 1.024 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.446 | [3] |

Structural Identifiers

| Identifier Type | Identifier | Reference |

| SMILES | CC1(O)COC1 | |

| InChI | InChI=1S/C4H8O2/c1-4(5)2-6-3-4/h5H,2-3H2,1H3 |

Synthesis of this compound

The primary synthetic route to this compound is the Grignard reaction between 3-oxetanone and a methylmagnesium halide. This nucleophilic addition of the Grignard reagent to the carbonyl group of the oxetanone ring results in the formation of the desired tertiary alcohol.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol details the synthesis of this compound from 3-oxetanone and methylmagnesium bromide.

Materials:

-

3-Oxetanone

-

Methylmagnesium bromide (MeMgBr) solution in a suitable ether solvent (e.g., diethyl ether or THF)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, dropping funnel, condenser)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere of nitrogen is charged with a solution of 3-oxetanone in anhydrous diethyl ether or THF.

-

Cooling: The flask is cooled to 0 °C in an ice bath.

-

Addition of Grignard Reagent: The methylmagnesium bromide solution is added dropwise from the dropping funnel to the stirred solution of 3-oxetanone at a rate that maintains the reaction temperature below 5 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.

-

Extraction: The resulting mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted twice with diethyl ether. The organic layers are combined.

-

Washing and Drying: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and then filtered.

-

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless oil.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic methods.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound typically exhibits the following signals:

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~1.5 ppm | singlet | 3H | -CH₃ |

| ~2.5 ppm | singlet (broad) | 1H | -OH |

| ~4.4 ppm | doublet | 2H | -CH₂- (oxirane ring) |

| ~4.6 ppm | doublet | 2H | -CH₂- (oxirane ring) |

Note: The exact chemical shifts may vary depending on the solvent and the spectrometer frequency used.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides further structural confirmation:

| Chemical Shift (δ) | Assignment |

| ~25 ppm | -CH₃ |

| ~70 ppm | Quaternary Carbon (C-OH) |

| ~80 ppm | -CH₂- (oxirane ring) |

Infrared (IR) Spectroscopy

Key IR absorption bands for this compound include:

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 (broad) | O-H stretch (alcohol) |

| 2970-2850 | C-H stretch (alkane) |

| 980-960 | C-O stretch (cyclic ether) |

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight, along with characteristic fragmentation patterns.

Visualizing Experimental Workflows

The following diagrams illustrate the key processes in the synthesis and purification of this compound.

Caption: Synthetic workflow for this compound.

Caption: Purification workflow for this compound.

References

An In-depth Technical Guide to the Synthesis of 3-Methyloxetan-3-ol and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxetane motif has emerged as a valuable structural component in modern medicinal chemistry, prized for its ability to favorably modulate the physicochemical properties of drug candidates. This technical guide provides a comprehensive overview of the synthesis of a key representative, 3-methyloxetan-3-ol, and its derivatives. Detailed experimental protocols, quantitative data, and visualizations of synthetic pathways and relevant biological signaling cascades are presented to serve as a practical resource for researchers in drug discovery and development. The incorporation of the oxetane ring can lead to improvements in aqueous solubility, metabolic stability, and lipophilicity, making it an attractive bioisosteric replacement for more common functional groups like gem-dimethyl or carbonyl groups.

Introduction

The four-membered heterocyclic ether, oxetane, has garnered significant attention in the field of medicinal chemistry. Its unique combination of properties, including a high degree of polarity, a three-dimensional structure, and metabolic stability, makes it a desirable moiety for incorporation into novel therapeutic agents. The substitution of common functional groups, such as gem-dimethyl or carbonyl groups, with an oxetane ring can profoundly alter a molecule's aqueous solubility, lipophilicity, and conformational preferences.[1] this compound serves as a versatile building block for the introduction of this valuable scaffold, offering a hydroxyl group as a handle for further functionalization. This guide details the synthetic routes to this key intermediate and its subsequent derivatization, providing researchers with the necessary information to leverage the advantageous properties of the oxetane core in their drug design endeavors.

Synthesis of the Core Moiety: this compound

The synthesis of this compound can be achieved through an intramolecular cyclization of a suitably protected 1,3-diol, a strategy that is also employed for the synthesis of the parent oxetan-3-ol. A plausible and efficient route starts from 2-(chloromethyl)-2-methyloxirane.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned in a multi-step sequence starting from the readily available epoxide, 2-(chloromethyl)-2-methyloxirane. The key transformation is an intramolecular Williamson ether synthesis.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of analogous oxetanes.

Step 1: Synthesis of 2-(Chloromethyl)-2-methylpropane-1,3-diol

-

Reaction: Acid-catalyzed hydrolysis of 2-(chloromethyl)-2-methyloxirane.

-

Procedure: To a solution of 2-(chloromethyl)-2-methyloxirane (1 eq.) in a mixture of tetrahydrofuran and water (1:1), a catalytic amount of sulfuric acid is added. The reaction mixture is stirred at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC). The reaction is then neutralized with a saturated solution of sodium bicarbonate and the product is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford the diol.

Step 2: Monoprotection of the Primary Alcohol

-

Reaction: Selective protection of the primary hydroxyl group.

-

Procedure: The crude 2-(chloromethyl)-2-methylpropane-1,3-diol (1 eq.) is dissolved in anhydrous pyridine. Trityl chloride (1.05 eq.) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature overnight. The reaction is quenched with water and the product is extracted with dichloromethane. The organic layer is washed with 1M HCl, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography.

Step 3: Intramolecular Cyclization

-

Reaction: Base-mediated intramolecular Williamson ether synthesis.

-

Procedure: To a suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran at 0 °C, a solution of the protected chlorohydrin (1 eq.) in anhydrous THF is added dropwise. The reaction mixture is stirred at room temperature for 12-16 hours. The reaction is carefully quenched by the addition of water and the product is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate and concentrated under reduced pressure.

Step 4: Deprotection to Yield this compound

-

Reaction: Acidic removal of the trityl protecting group.

-

Procedure: The protected oxetane is dissolved in a mixture of methanol and a catalytic amount of concentrated hydrochloric acid is added. The mixture is stirred at room temperature for 2-4 hours. The reaction is neutralized with saturated sodium bicarbonate solution and the product is extracted with ethyl acetate. The organic layers are dried and concentrated to give the final product, this compound, which can be further purified by distillation under reduced pressure.

Synthesis of this compound Derivatives

The hydroxyl group of this compound provides a convenient handle for the synthesis of a wide array of derivatives, including ethers and esters.

Ether Derivatives

Ether derivatives can be readily synthesized via a Williamson ether synthesis.

General Protocol for Ether Synthesis:

-

To a solution of this compound (1 eq.) in a suitable solvent such as THF, a strong base like sodium hydride (1.1 eq.) is added at 0 °C.

-

After the evolution of hydrogen gas ceases, the desired alkyl halide (1.1 eq.) is added.

-

The reaction is stirred at room temperature for 2-4 hours.

-

The reaction is quenched with water and the product is extracted, dried, and purified by distillation or chromatography.

| Derivative | Alkyl Halide | Base | Solvent | Yield (%) | Reference |

| 3-Methyl-3-(prop-2-yn-1-yloxy)oxetane | Propargyl bromide | NaH | THF | - | General Method |

| 3-(Allyloxymethyl)-3-methyloxetane | Allyl chloride | NaH | THF | ~85% | [2] |

| 3-Methyl-3-((3-methylbut-2-en-1-yl)oxy)oxetane | Prenyl chloride | NaH | THF | ~70-80% | [2] |

Ester Derivatives

Esterification can be achieved through reaction with an acid chloride or by transesterification.

General Protocol for Ester Synthesis (from Acid Chloride):

-

This compound (1 eq.) is dissolved in a non-protic solvent like dichloromethane with a base such as pyridine (1.2 eq.).

-

The corresponding acid chloride (1.1 eq.) is added dropwise at 0 °C.

-

The reaction is stirred at room temperature until completion.

-

The reaction mixture is washed with water, dilute acid, and brine, then dried and concentrated. The product is purified by chromatography.

General Protocol for Transesterification:

-

A mixture of this compound (1.3 eq.), the desired methyl ester (1 eq.), and a catalytic amount of sodium methoxide is heated to 90-120 °C.

-

Methanol is removed by distillation.

-

The reaction is cooled, neutralized with acetic acid, and washed with aqueous sodium chloride solution.

-

The crude product is purified by distillation.

| Derivative | Acylating Agent | Method | Yield (%) | Reference |

| (3-Methyloxetan-3-yl) acetate | Acetyl chloride | Acid Chloride | - | General Method |

| (3-Methyloxetan-3-yl) benzoate | Methyl benzoate | Transesterification | 70-90% | [2] |

Applications in Drug Discovery and Signaling Pathways

The incorporation of the oxetane moiety can significantly impact the biological activity and pharmacokinetic profile of a drug candidate. Oxetane-containing compounds have been investigated as inhibitors of various enzymes, including kinases.

Oxetanes as Kinase Inhibitors

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The unique properties of the oxetane ring can be exploited to design potent and selective kinase inhibitors. For instance, oxetane-containing compounds have been developed as inhibitors of the RET (Rearranged during Transfection) kinase, a receptor tyrosine kinase implicated in several types of cancer.

The diagram above illustrates a simplified representation of the RET kinase signaling pathway. Upon ligand binding, the RET receptor dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways. These pathways ultimately regulate gene transcription involved in cell proliferation and survival. An oxetane-containing RET inhibitor can block the kinase activity of the RET receptor, thereby preventing the activation of these downstream pathways and inhibiting cancer cell growth.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its synthesis, while requiring a multi-step process, is achievable through established chemical transformations. The resulting scaffold provides a platform for the generation of diverse derivatives with potentially improved pharmacological and pharmacokinetic properties. The strategic incorporation of the this compound motif and its derivatives into drug candidates represents a promising approach for the development of novel therapeutics with enhanced efficacy and safety profiles. This guide provides a foundational resource for researchers aiming to explore the potential of this unique chemical entity in their drug discovery programs.

References

In-Depth Technical Guide: (3-Methyloxetan-3-yl)methanol

IUPAC Name: (3-methyloxetan-3-yl)methanol CAS Number: 3143-02-0

This technical guide provides a comprehensive overview of (3-methyloxetan-3-yl)methanol, a versatile building block in medicinal chemistry and polymer science. The document details its chemical identity, physical and chemical properties, synthesis, and key applications, with a focus on its role as a bioisosteric replacement and in the development of novel materials. Experimental protocols for its synthesis and subsequent reactions are also provided for researchers and drug development professionals.

Chemical and Physical Properties

(3-Methyloxetan-3-yl)methanol is a clear, colorless liquid at room temperature. Its key properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₅H₁₀O₂ |

| Molecular Weight | 102.13 g/mol |

| Boiling Point | 80 °C at 40 mmHg |

| Density | 1.024 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.446 |

| Flash Point | 97 °C (206.6 °F) - closed cup |

| Solubility | Soluble in chloroform and methanol. |

Applications in Research and Drug Development

The unique strained four-membered ring of the oxetane moiety in (3-methyloxetan-3-yl)methanol imparts desirable physicochemical properties, making it a valuable component in modern drug design and material science.

Medicinal Chemistry and Bioisosterism

In medicinal chemistry, the oxetane ring is increasingly utilized as a bioisostere for commonly found functional groups like gem-dimethyl and carbonyl groups. This substitution can lead to improvements in a drug candidate's metabolic stability, aqueous solubility, and lipophilicity, while also increasing its three-dimensionality (sp³ character). The incorporation of the (3-methyloxetan-3-yl)methanol motif can favorably modulate the pharmacokinetic profile of a lead compound.

Polymer Chemistry

(3-Methyloxetan-3-yl)methanol serves as a monomer in ring-opening polymerization to create hyperbranched polyethers. These polymers possess a high density of hydroxyl groups, making them useful as initiators for further polymerization, for example, with ε-caprolactone to form star-shaped copolymers. Such materials have potential applications in coatings, adhesives, and drug delivery systems.

Experimental Protocols

Detailed methodologies for the synthesis of (3-methyloxetan-3-yl)methanol and its subsequent derivatization are outlined below.

Synthesis of (3-Methyloxetan-3-yl)methanol

A common synthetic route involves the intramolecular cyclization of a suitable diol precursor.

Experimental Procedure:

-

A solution of 2,2-bis(bromomethyl)propane-1,3-diol (10 g, 0.038 mol) in ethanol (50 mL) is added to a freshly prepared solution of sodium ethoxide (2.5 g, 0.038 mol) in ethanol (25 mL) at room temperature.

-

The reaction mixture is stirred at room temperature for 4 hours.

-

Upon completion of the reaction, as monitored by thin-layer chromatography, the precipitated salts are removed by filtration.

-

The insoluble salts are washed with cold ethanol (25 mL).

-

The combined ethanolic filtrates are concentrated under reduced pressure to yield the crude product.

-

Further purification by fractional distillation affords pure (3-methyloxetan-3-yl)methanol.

Synthesis of Esters from (3-Methyloxetan-3-yl)methanol

Experimental Procedure:

-

(3-Methyloxetan-3-yl)methanol (1.3 mole) and an ester (1.0 mole) are combined in a reaction vessel.

-

Sodium methoxide (0.2 mole) is added to the mixture.

-

The resulting mixture is heated to a temperature between 90°C and 120°C.

-

Methanol, a byproduct of the reaction, is removed via a Dean-Stark trap.

-

The reaction is monitored by gas chromatography and is considered complete when less than 10% of the starting alcohol remains.

-

The reaction mixture is then cooled to room temperature and neutralized with acetic acid (0.5 mole).

-

The mixture is washed with a 10% aqueous sodium chloride solution.

-

The crude product is purified by fractional distillation to yield the final ester.

Synthesis of Ethers from (3-Methyloxetan-3-yl)methanol

Experimental Procedure:

-

(3-Methyloxetan-3-yl)methanol (1.0 mole) is dissolved in tetrahydrofuran (THF, 500 mL).

-

This solution is added to a 60% sodium hydride dispersion (1.1 mole) in THF (500 mL) at 0°C.

-

After the evolution of hydrogen gas ceases, the corresponding alkyl halide (e.g., prenyl chloride, 1.1 mole) is added to the reaction mixture at room temperature.

-

The reaction is allowed to proceed for 2-4 hours.

-

The reaction is quenched when gas chromatography analysis indicates that less than 10% of the starting alcohol is present.

-

The reaction mass is washed with a 10% aqueous sodium chloride solution.

-

The crude ether is purified by fractional distillation.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

Caption: Synthesis workflow for (3-methyloxetan-3-yl)methanol.

Caption: Workflow for the synthesis of esters from (3-methyloxetan-3-yl)methanol.

Caption: Workflow for the synthesis of ethers from (3-methyloxetan-3-yl)methanol.

Physical properties of 3-Methyloxetan-3-ol (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 3-Methyloxetan-3-ol, also known by its IUPAC name (3-methyloxetan-3-yl)methanol. This document is intended to be a comprehensive resource, presenting quantitative data, detailed experimental methodologies, and visual workflows to support research and development activities.

Core Physical Properties

The primary physical characteristics of this compound, its boiling point and density, are crucial for its application in chemical synthesis and formulation. These properties are summarized below.

Data Presentation

| Physical Property | Value | Conditions |

| Boiling Point | 79 - 80 °C | at 40 mmHg |

| 80 °C | at 40 mmHg[1][2][3] | |

| 353.2 K (80.05 °C) | at 0.053 bar (~40 mmHg)[4] | |

| Density | 1.024 g/mL | at 25 °C[1][2][3] |

Experimental Protocols

The following sections detail the standard methodologies for determining the boiling point and density of a liquid compound such as this compound.

Boiling Point Determination (Reduced Pressure)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For substances that may decompose at their atmospheric boiling point, determination under reduced pressure is a standard and necessary procedure.

Methodology:

-

Apparatus Setup: A distillation apparatus is assembled, including a round-bottom flask containing the liquid sample (this compound) and boiling chips. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head. The apparatus is connected to a vacuum source with a manometer to monitor the pressure.

-

Pressure Reduction: The pressure inside the apparatus is carefully reduced to the desired level (e.g., 40 mmHg) using the vacuum pump.

-

Heating: The sample is gradually heated. As the liquid boils, the vapor rises, and a condensation ring will be observed. The temperature is recorded when the condensation ring is stable and surrounds the thermometer bulb.

-

Data Recording: The stable temperature reading is recorded as the boiling point at the measured pressure.

Density Determination (Pycnometer Method)

The density of a liquid can be precisely determined using a pycnometer, which is a flask with a specific, accurately known volume.

Methodology:

-

Pycnometer Preparation: The pycnometer is thoroughly cleaned and dried. Its empty mass (m₁) is accurately measured using an analytical balance.

-

Calibration with Water: The pycnometer is filled with distilled water of a known temperature (e.g., 25 °C) and weighed (m₂). The volume of the pycnometer (V) can be calculated using the known density of water at that temperature.

-

Sample Measurement: The pycnometer is emptied, dried, and then filled with the sample liquid (this compound) at the same temperature. The filled pycnometer is then weighed (m₃).

-

Density Calculation: The density of the sample (ρ) is calculated using the formula: ρ = (m₃ - m₁) / V.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for determining the boiling point and density of this compound.

References

Spectroscopic Profile of 3-Methyloxetan-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 3-Methyloxetan-3-ol, a valuable building block in medicinal chemistry and materials science. The following sections present in-depth Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, experimental protocols, and a workflow for spectroscopic analysis.

Spectroscopic Data

The structural elucidation of this compound is supported by comprehensive NMR and IR spectroscopy. The data presented in the following tables provide a quantitative analysis of the compound's molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra of this compound were acquired in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.43 | d, J = 5.9 Hz | 2H | -CH₂- (oxetane ring) |

| 4.35 | d, J = 5.9 Hz | 2H | -CH₂- (oxetane ring) |

| 3.65 | s | 2H | -CH₂OH |

| 2.05 | br s | 1H | -OH |

| 1.32 | s | 3H | -CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 80.1 | C | C3 (quaternary) |

| 73.5 | CH₂ | -CH₂- (oxetane ring) |

| 71.9 | CH₂ | -CH₂OH |

| 21.6 | CH₃ | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound was obtained from a neat liquid sample, providing characteristic absorption bands for its functional groups.

Table 3: FT-IR Spectroscopic Data for this compound (Technique: Neat)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380 | Strong, Broad | O-H stretch (alcohol) |

| 2968, 2927, 2875 | Medium | C-H stretch (alkane) |

| 1465 | Medium | C-H bend (CH₂) |

| 1378 | Medium | C-H bend (CH₃) |

| 1145, 1045 | Strong | C-O stretch (ether and alcohol) |

| 985 | Strong | Oxetane ring vibration |

Experimental Protocols

The following protocols outline the methodologies for acquiring the NMR and IR spectroscopic data presented in this guide.

NMR Spectroscopy Protocol

Sample Preparation: A sample of this compound (approximately 10-20 mg) was dissolved in deuterated chloroform (CDCl₃, 0.7 mL) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

-

¹H NMR: A standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated for a total experiment time of approximately 2 minutes.

-

¹³C NMR: A proton-decoupled pulse sequence was employed with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. 1024 scans were accumulated, resulting in an experiment time of approximately 45 minutes.

FT-IR Spectroscopy Protocol

Sample Preparation: A single drop of neat this compound was placed between two polished sodium chloride (NaCl) plates to form a thin liquid film.

Instrumentation and Data Acquisition: The FT-IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer. The spectrum was acquired in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean NaCl plates was recorded prior to the sample analysis and automatically subtracted from the sample spectrum. 16 scans were co-added to improve the signal-to-noise ratio.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

An In-depth Technical Guide to the Discovery and History of Oxetane Compounds

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide details the timeline of oxetane discovery, from its initial synthesis to its modern-day applications as a crucial building block in medicinal chemistry. It covers key synthetic milestones, structural elucidation, and the revolutionary shift towards its use in drug design, supported by quantitative data, experimental protocols, and logical diagrams.

Introduction: The Rise of a Strained Heterocycle

Oxetane, a four-membered heterocyclic ether, has transitioned from a chemical curiosity to an indispensable tool in modern drug discovery.[1][2] Characterized by significant ring strain (approximately 25.5 kcal/mol), the oxetane ring possesses a unique combination of properties: it is small, polar, and metabolically stable, yet capable of engaging in specific, powerful interactions.[3][4][5] Initially explored for its interesting reactivity, the oxetane motif has become a celebrated bioisostere for gem-dimethyl and carbonyl groups, offering a strategic advantage in optimizing the physicochemical properties of therapeutic candidates.[3][4][6] This guide traces the historical milestones and scientific breakthroughs that have defined the field of oxetane chemistry.

Early Discovery and Foundational Syntheses

The journey of oxetane chemistry began in the late 19th century, with its foundational syntheses established over the subsequent decades.

The First Synthesis: Reboul's Pioneering Work

The parent unsubstituted oxetane was first synthesized in the 1870s by Reboul, marking the discovery of this class of compounds.[3][4][5] A common modern laboratory preparation, reflecting the principles of early synthesis, involves the intramolecular Williamson etherification. This reaction proceeds via the cyclization of a 3-halopropyl acetate in the presence of a strong base.

Experimental Protocol: Synthesis of Oxetane via Williamson Etherification

A well-established method for preparing the parent oxetane involves the reaction of 3-chloropropyl acetate with potassium hydroxide at elevated temperatures.[7]

-

Reactants: 3-chloropropyl acetate and a concentrated aqueous solution of potassium hydroxide.

-

Conditions: The mixture is heated to approximately 150 °C.[7]

-

Procedure: As the reaction mixture is heated, the acetate is saponified, and the resulting 3-chloropropanol undergoes an intramolecular cyclization. The base facilitates the deprotonation of the alcohol and the subsequent displacement of the chloride ion.

-

Reaction: Cl-(CH₂)₃-OAc + 2 KOH → (CH₂)₃O + KCl + KOAc + H₂O

-

Purification: The oxetane product is distilled from the reaction mixture. The yield for this method is typically around 40% due to the formation of various by-products.[7]

The Paternò–Büchi Reaction: A Photochemical Breakthrough

In 1909, Emanuele Paternò reported the formation of an oxetane from a photochemical reaction between benzophenone and an alkene.[8] This discovery, however, remained largely a curiosity until the 1950s. In 1953, George Büchi correctly identified the structure of the product and recognized the synthetic potential of this [2+2] photocycloaddition, now famously known as the Paternò–Büchi reaction.[3][8] This reaction remains one of the most direct and efficient methods for constructing the oxetane ring.[9][10][11]

Experimental Protocol: General Paternò–Büchi Reaction

The reaction involves the photochemical cycloaddition of a carbonyl compound (aldehyde or ketone) and an alkene.[12]

-

Reactants: A carbonyl compound (e.g., benzophenone, benzaldehyde) and an alkene (e.g., 2-methyl-2-butene).

-

Solvent: An inert solvent such as acetonitrile or p-xylene is typically used.[10]

-

Light Source: The reaction is initiated by UV light, often from a medium-pressure mercury lamp, which excites the carbonyl compound to its triplet state.[9] Recent advancements have developed methods using visible light and a photocatalyst.[9]

-

Procedure: The reactants are dissolved in the solvent and irradiated with the light source. The excited carbonyl compound adds to the ground-state alkene, forming a diradical intermediate which then cyclizes to form the oxetane ring.

-

Purification: After the reaction is complete, the solvent is removed, and the product is purified using column chromatography or distillation.

Structural Elucidation and Physicochemical Properties

For nearly a century after its discovery, oxetane was generally assumed to be a planar molecule. This was debunked in 1984 when Luger and Buschmann conducted the first X-ray analysis, revealing that the ring is slightly puckered, with a puckering angle of 8.7° at 140 K.[3][4][5][13] This puckering is less pronounced than in cyclobutane (~30°), a difference attributed to reduced gauche interactions due to the presence of the oxygen atom.[3][4][5][14] The strained C-O-C bond angle exposes the oxygen's lone pair of electrons, making oxetane an excellent hydrogen-bond acceptor.[6]

| Property | Value | Source(s) |

| Molecular Formula | C₃H₆O | [15] |

| Molar Mass | 58.08 g/mol | [7][15][16] |

| Density | 0.893 g/cm³ | [7][15] |

| Melting Point | -97 °C (176 K) | [7][15][17] |

| Boiling Point | 49-50 °C (322-323 K) | [7][15] |

| Ring Strain Energy | ~25.5 kcal/mol (106 kJ/mol) | [3][4][5][14] |

| C-O Bond Length | 1.46 Å | [6] |

| C-C Bond Length | 1.53 Å | [6] |

| C-O-C Bond Angle | 90.2° | [6] |

| C-C-C Bond Angle | 84.8° | [6] |

| Puckering Angle | 8.7° (at 140 K) | [3][4][5][18] |

Table 1: Physical and Structural Properties of Unsubstituted Oxetane.

The Medicinal Chemistry Revolution

While oxetanes featured in natural products like Paclitaxel (Taxol), their deliberate use in drug design was limited until the early 2000s. A series of influential reports from the labs of Erick Carreira and collaborators at Hoffmann-La Roche, starting around 2006, revolutionized the perception of the oxetane motif.[2][6][13] They demonstrated that 3,3-disubstituted oxetanes could serve as effective bioisosteric replacements for gem-dimethyl and carbonyl groups, which are common functionalities in drug candidates.[2][3][6]

This strategy offered several key advantages:

-

Improved Solubility: Replacing a lipophilic gem-dimethyl group with a polar oxetane ring often leads to a significant increase in aqueous solubility.[1][6]

-

Metabolic Stability: Oxetanes can block metabolically vulnerable sites without the concurrent increase in lipophilicity caused by gem-dimethyl groups.[2][6]

-

Reduced Lipophilicity: The introduction of the polar oxygen atom can lower the overall lipophilicity (LogD) of a molecule, a favorable trait for drug candidates.[1]

-

Modulation of Basicity: An oxetane group placed near an amine can reduce the amine's basicity (pKa), which can improve cell permeability and reduce off-target effects.[1][2][19]

Modern Applications in Drug Development

The strategic incorporation of oxetanes is now a common tactic in drug discovery programs. This is evidenced by the number of FDA-approved drugs and clinical candidates that feature this ring system.

| Compound | Status | Therapeutic Area | Key Role of Oxetane |

| Paclitaxel (Taxol®) | FDA Approved | Oncology | Part of the core natural product structure, contributing to structural rigidity and receptor binding.[2][14] |

| Docetaxel (Taxotere®) | FDA Approved | Oncology | Semisynthetic derivative of a paclitaxel precursor.[14][18] |

| Cabazitaxel (Jevtana®) | FDA Approved | Oncology | Semisynthetic derivative of a paclitaxel precursor.[14][18] |

| Orlistat (Xenical®) | FDA Approved | Obesity | Potent inhibitor of pancreatic and gastric lipases.[14] |

| Rilzabrutinib | FDA Approved (2025) | Immunology | Reduces basicity of an adjacent amine, improving pharmacokinetic properties.[19] |

| Fenebrutinib | Phase III Clinical Trials | Multiple Sclerosis | Lowers the pKaH of a piperazine ring, overcoming toxicity issues.[1][2] |

| Ziresovir | Phase III Clinical Trials | RSV Infection | Improves pharmacokinetic properties.[2] |

| Crenolanib | Phase III Clinical Trials | Oncology (AML) | Part of the core scaffold to optimize properties.[2] |

Table 2: Selected Oxetane-Containing Drugs and Clinical Candidates.

Evolution of Synthetic Methodologies

Beyond the foundational Paternò–Büchi and Williamson etherification methods, the synthetic toolbox for creating oxetanes has expanded significantly to meet the demands of medicinal chemistry.

| Synthetic Strategy | Description |

| C-O Bond Formation | Intramolecular Williamson etherification of 1,3-diols or halohydrins.[4] |

| [2+2] Cycloadditions | The Paternò–Büchi reaction remains a primary method for direct ring construction.[3][4][5][8] |

| Ring Expansion | Ring expansion of smaller rings, such as epoxides, using sulfur or selenium ylides.[13] |

| Ring Contraction | Contraction of 5-membered rings, such as γ-lactones, often through alcoholysis and subsequent cyclization.[3][4][5] |

| Derivatization | Functionalization of pre-formed oxetane building blocks, such as oxetan-3-one, via reactions like reductive amination or Wittig reactions.[1][20] |

Table 3: Overview of Key Synthetic Strategies for Oxetane Formation.

Conclusion

The history of the oxetane ring is a compelling narrative of scientific evolution. From its discovery as a strained cyclic ether to its current status as a high-value scaffold in medicinal chemistry, the journey has been marked by pivotal discoveries in synthesis and structural understanding. The recognition of its unique ability to modulate key physicochemical properties has cemented its place in the modern drug discovery toolbox. As synthetic methodologies continue to advance, the application of oxetanes is expected to expand further, enabling the development of next-generation therapeutics with enhanced efficacy and safety profiles.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 4. d-nb.info [d-nb.info]

- 5. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Oxetane - Wikipedia [en.wikipedia.org]

- 8. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06459F [pubs.rsc.org]

- 11. Paterno-Buechi Reaction [organic-chemistry.org]

- 12. Paterno buchi reaction | PPTX [slideshare.net]

- 13. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 14. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemsynthesis.com [chemsynthesis.com]

- 16. Oxetane | C3H6O | CID 10423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. CAS Common Chemistry [commonchemistry.cas.org]

- 18. img01.pharmablock.com [img01.pharmablock.com]

- 19. tandfonline.com [tandfonline.com]

- 20. researchgate.net [researchgate.net]

3-Methyloxetan-3-ol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties and a likely synthetic approach for 3-Methyloxetan-3-ol (CAS No. 162816-08-2), a heterocyclic compound of interest in medicinal chemistry and materials science.

Molecular Formula and Weight

The chemical properties of this compound are summarized in the table below.

| Property | Value | Citations |

| Molecular Formula | C₄H₈O₂ | [1][2][3] |

| Molecular Weight | 88.11 g/mol | [1][2][3] |

| IUPAC Name | This compound | |

| CAS Number | 162816-08-2 | [1][2][3] |

Experimental Protocols

Synthesis of this compound via Organometallic Addition to Oxetan-3-one

A prevalent and effective method for the synthesis of tertiary alcohols is the addition of an organometallic reagent to a ketone. In the case of this compound, this involves the reaction of a methyl organometallic reagent, such as methylmagnesium bromide (MeMgBr) or methyllithium (MeLi), with oxetan-3-one. This approach is analogous to the general procedure developed for the synthesis of 3-aryloxetan-3-ols.[4]

Reaction Scheme:

General Laboratory Procedure:

-

Reaction Setup: A reaction flask, equipped with a magnetic stirrer and a dropping funnel, is charged with a solution of oxetan-3-one in an anhydrous aprotic solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath to 0°C.

-

Addition of Organometallic Reagent: A solution of the methyl organometallic reagent (e.g., methylmagnesium bromide in diethyl ether) is added dropwise to the stirred solution of oxetan-3-one. The temperature is maintained at 0°C throughout the addition.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting ketone.

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The aqueous layer is separated and extracted multiple times with an organic solvent such as ethyl acetate. The combined organic extracts are then washed with brine.

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Logical Workflow

References

The Oxetane Ring in Nature: A Technical Guide to its Occurrence, Biosynthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

The oxetane ring, a four-membered cyclic ether, is a structurally intriguing and functionally significant motif in the realm of natural products. While less common than five- or six-membered heterocycles, its presence often imparts potent and unique biological activities to the parent molecule. The inherent ring strain of approximately 25.5 kcal/mol contributes to its distinct chemical reactivity and conformational rigidity, which are crucial for specific interactions with biological targets. This technical guide provides an in-depth exploration of the natural occurrence of oxetane rings, their biosynthesis, and their mechanisms of action, with a focus on key examples that have influenced the field of drug discovery and development.

Natural Occurrence of Oxetane-Containing Molecules

Oxetane rings are found in a diverse array of natural products isolated from terrestrial plants, marine organisms, and microorganisms.[1][2] These compounds exhibit a wide range of biological activities, from potent anticancer effects to remarkable neurotrophic properties. The structural diversity of these molecules highlights nature's ability to construct this strained ring system and utilize it for specific biological functions.

Key Examples and Biological Activities

The following table summarizes some of the most significant naturally occurring molecules containing an oxetane ring, their sources, and their reported biological activities with quantitative data where available.

| Compound | Natural Source | Primary Biological Activity | Quantitative Data |

| Paclitaxel (Taxol®) | Taxus brevifolia (Pacific yew) | Anticancer (microtubule stabilizer) | IC50: 2.5 - 7.5 nM (various human tumor cell lines, 24h exposure)[3] |

| IC50 (SK-BR-3 breast cancer): ~5 nM (72h exposure)[4][5] | |||

| IC50 (MDA-MB-231 breast cancer): ~3 nM (72h exposure)[4][5] | |||

| IC50 (T-47D breast cancer): ~2.5 nM (72h exposure)[4][5] | |||

| Merrilactone A | Illicium merrillianum | Neurotrophic (promotes neurite outgrowth) | Effective concentration: 0.1 - 10 µmol/L in fetal rat cortical neurons[6][7] |

| Oxetin | Streptomyces sp. OM-2317 | Antibiotic, Herbicidal (Glutamine synthetase inhibitor) | Inhibits glutamine synthetase from spinach leaves[8] |

| Oxetanocin A | Bacillus megaterium | Antiviral, Antitumor | - |

| Dictyoxetane | Dictyota dichotoma (Brown alga) | - | - |

| Trewiasine | Trewia nudiflora | Cytotoxic | - |

Biosynthesis of the Oxetane Ring: The Case of Paclitaxel (Taxol®)

The biosynthesis of the intricate oxetane ring in paclitaxel remained a long-standing puzzle until recent research elucidated the key enzymatic steps. The formation of this four-membered ring is a critical step in the biosynthetic pathway of paclitaxel and is essential for its potent anticancer activity.

The key enzyme responsible for the oxetane ring formation is a bifunctional cytochrome P450 enzyme, CYP725A4. This enzyme catalyzes two successive epoxidation events on a taxane intermediate. The process is initiated by the epoxidation of the olefinic bond at C4(20), followed by a second epoxidation. The resulting diepoxide intermediate then undergoes a spontaneous intramolecular cyclization, where the C5 hydroxyl group attacks one of the epoxide rings, leading to the formation of the characteristic oxetane ring of paclitaxel.

Experimental Protocols

Isolation and Purification of Paclitaxel from Taxus brevifolia

This protocol is a representative procedure for the isolation of paclitaxel from the bark of the Pacific yew tree.[9][10]

1. Extraction: a. Air-dry and grind the bark of Taxus brevifolia to a fine powder. b. Macerate the powdered bark with methanol at room temperature for 24-48 hours with occasional stirring. c. Filter the extract and concentrate it under reduced pressure to obtain a crude methanolic extract.

2. Liquid-Liquid Partitioning: a. Suspend the crude extract in a mixture of water and dichloromethane (1:1 v/v). b. Separate the organic layer (dichloromethane), which contains the taxanes. c. Repeat the extraction of the aqueous layer with dichloromethane two more times. d. Combine the organic extracts and evaporate the solvent to yield a crude taxane mixture.

3. Chromatographic Purification: a. Silica Gel Chromatography (Initial Separation): i. Dissolve the crude taxane mixture in a minimal amount of dichloromethane. ii. Load the solution onto a silica gel column pre-equilibrated with hexane. iii. Elute the column with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane to 100% ethyl acetate). iv. Collect fractions and monitor by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (1:1) mobile phase and visualizing with vanillin-sulfuric acid reagent. v. Combine fractions containing paclitaxel. b. Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification): i. Dissolve the paclitaxel-rich fractions in the mobile phase. ii. Purify using a reversed-phase C18 column. iii. Use a mobile phase of acetonitrile and water (e.g., a gradient of 50-80% acetonitrile). iv. Monitor the elution at 227 nm. v. Collect the peak corresponding to paclitaxel and evaporate the solvent.

4. Crystallization: a. Dissolve the purified paclitaxel in a minimal amount of a suitable solvent system (e.g., acetone-hexane or methanol-water). b. Allow the solution to stand at 4°C for crystallization to occur. c. Collect the crystals by filtration and dry under vacuum to obtain pure paclitaxel.

Representative Isolation of Merrilactone A from Illicium merrillianum

The following is a representative protocol for the isolation of merrilactone A from the pericarps of Illicium merrillianum.[6][7]

1. Extraction: a. Air-dry and powder the pericarps of Illicium merrillianum. b. Extract the powdered material with methanol at room temperature for several days. c. Filter and concentrate the methanolic extract under reduced pressure.

2. Solvent Partitioning: a. Partition the crude extract between n-hexane and 90% aqueous methanol to remove nonpolar compounds. b. Further partition the methanol-soluble fraction between ethyl acetate and water. c. Concentrate the ethyl acetate layer, which contains merrilactone A.

3. Chromatographic Separation: a. Subject the ethyl acetate extract to silica gel column chromatography. b. Elute with a gradient of chloroform and methanol. c. Monitor fractions by TLC and combine those showing the presence of merrilactone A. d. Further purify the combined fractions using preparative HPLC on a C18 column with a mobile phase of acetonitrile and water.

Representative Isolation of Oxetin from Streptomyces species

This protocol outlines a general procedure for the isolation of oxetin from a fermentation broth of a Streptomyces species.[8][11][12]

1. Fermentation and Harvest: a. Culture the Streptomyces sp. in a suitable fermentation medium under optimal conditions (e.g., temperature, pH, aeration). b. After the fermentation period, separate the mycelium from the culture broth by centrifugation or filtration.

2. Ion-Exchange Chromatography: a. Adjust the pH of the supernatant (culture broth) to acidic conditions (e.g., pH 3.0). b. Apply the acidified broth to a column of a cation-exchange resin (e.g., Dowex 50W x 8, H+ form). c. Wash the column with water to remove unbound components. d. Elute the bound amino acids, including oxetin, with an aqueous ammonia solution (e.g., 0.5 M NH4OH).

3. Further Purification: a. Concentrate the ammonia eluate under reduced pressure. b. Further purify the crude oxetin by preparative paper chromatography or by using another ion-exchange chromatography step with a different resin or eluent. c. Monitor the purification process using a bioassay (e.g., inhibition of a susceptible bacterial strain on minimal medium) or by TLC with ninhydrin staining.

Biological Activities and Mechanisms of Action

Paclitaxel: A Microtubule-Stabilizing Anticancer Agent

Paclitaxel is a cornerstone of chemotherapy for various cancers, including ovarian, breast, and lung cancer. Its primary mechanism of action is the disruption of microtubule dynamics, which are essential for cell division. Unlike other microtubule-targeting agents that promote depolymerization, paclitaxel binds to the β-tubulin subunit of microtubules and stabilizes them, preventing their disassembly.

This stabilization of microtubules has profound effects on the cell cycle. It leads to the arrest of cells in the G2/M phase, as the mitotic spindle cannot function correctly. This prolonged mitotic arrest ultimately triggers apoptosis (programmed cell death) through the activation of various signaling pathways, including the c-Jun N-terminal kinase (JNK) pathway and the modulation of the Bcl-2 family of proteins.

Merrilactone A: A Potent Neurotrophic Agent

Merrilactone A has garnered significant interest for its remarkable neurotrophic activity. It has been shown to promote neurite outgrowth in primary cultures of fetal rat cortical neurons at micromolar to nanomolar concentrations.[6] This activity suggests its potential as a therapeutic lead for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The precise molecular mechanism of merrilactone A is still under investigation, but its neurotrophic effects are likely mediated through the activation of key signaling pathways that are also utilized by endogenous neurotrophic factors like nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF). These pathways typically involve the activation of receptor tyrosine kinases (Trk), which then initiate downstream cascades, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Ras/extracellular signal-regulated kinase (ERK) pathway. These pathways converge to promote neuronal survival, differentiation, and synaptic plasticity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]

- 5. researchgate.net [researchgate.net]

- 6. Merrilactone A - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Oxetin, a new antimetabolite from an actinomycete. Fermentation, isolation, structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Taxol and related taxanes. I. Taxanes of Taxus brevifolia bark - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. wjpmr.com [wjpmr.com]

- 11. banglajol.info [banglajol.info]

- 12. Isolation of Streptomyces species from soil - PubMed [pubmed.ncbi.nlm.nih.gov]

The Oxetane Ring: A Technical Guide to Its Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxetane ring, a four-membered cyclic ether, represents a fascinating nexus of chemical stability and controlled reactivity. Its inherent ring strain, approximately 25.5 kcal/mol, makes it susceptible to a variety of ring-opening reactions, yet it is significantly more stable than its three-membered counterpart, the oxirane.[1] This unique characteristic has positioned the oxetane motif as a valuable building block in organic synthesis and a highly sought-after functional group in medicinal chemistry.[2][3] In drug discovery, its incorporation can lead to marked improvements in physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity, often serving as a bioisostere for gem-dimethyl or carbonyl groups.[4][5][6] This guide provides an in-depth exploration of the core reactivity of the oxetane ring, detailing the mechanisms, regioselectivity, and synthetic protocols for its key transformations.

Core Principles of Oxetane Reactivity

The reactivity of the oxetane ring is primarily governed by two key factors:

-

Ring Strain: With endocyclic angles far from the ideal tetrahedral value, the oxetane ring possesses significant strain energy (106 kJ·mol⁻¹).[2][7] Reactions that lead to the cleavage of the ring are thermodynamically favorable as they relieve this strain.

-

Lewis Basicity: The oxygen atom's lone pairs are sterically accessible, making oxetane an excellent Lewis base and hydrogen-bond acceptor, often more so than other cyclic ethers or even carbonyl groups.[1][2] This property is central to its activation by Lewis and Brønsted acids, which is a prerequisite for many of its transformations.

The interplay of these factors dictates the outcome of reactions with various reagents. The regioselectivity of ring-opening is a critical consideration for unsymmetrically substituted oxetanes and is heavily influenced by steric and electronic effects under different catalytic conditions.[8]

Major Reaction Pathways of the Oxetane Ring

The primary mode of reactivity for oxetanes is ring-opening, which can be initiated by electrophiles (acids) or nucleophiles. These reactions provide a powerful tool for introducing 1,3-difunctionality into molecular scaffolds.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the oxetane oxygen is protonated, forming a highly reactive oxonium ion. This activation facilitates nucleophilic attack, cleaving a C-O bond to relieve ring strain. The reaction generally proceeds via an Sₙ2 or Sₙ1-like mechanism, depending on the substitution pattern of the oxetane.

-

Mechanism: The protonated oxetane is attacked by a nucleophile. For primary carbons, the mechanism is Sₙ2-like, with the nucleophile attacking the less sterically hindered carbon. For tertiary carbons, the mechanism has more Sₙ1 character, with the nucleophile attacking the more substituted carbon that can better stabilize a partial positive charge.[8]

-

Regioselectivity: Weak nucleophiles tend to attack the more substituted carbon atom in the presence of acid, a decision controlled by electronic effects.[8]

-

Common Nucleophiles: Water (to form 1,3-diols), alcohols, halides, and cyanide are all effective nucleophiles under acidic conditions.[2]

References

- 1. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]

The Ascendancy of 3-Substituted Oxetanes: A Technical Guide for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel chemical entities with optimized pharmacological profiles is a cornerstone of modern drug discovery. In this context, small, strained heterocyclic scaffolds have emerged as powerful tools for modulating the physicochemical and pharmacokinetic properties of drug candidates. Among these, the 3-substituted oxetane ring has garnered significant attention, transitioning from a synthetic curiosity to a valuable motif in the medicinal chemist's toolbox. This technical guide provides an in-depth analysis of the core features of 3-substituted oxetanes, detailing their impact on drug-like properties, common synthetic strategies, and their successful application as bioisosteres.

Key Physicochemical and Pharmacokinetic Features

The incorporation of a 3-substituted oxetane into a molecule can profoundly and beneficially alter its properties. The strained four-membered ring, with its endocyclic oxygen atom, imparts a unique combination of polarity, metabolic stability, and conformational rigidity.

1.1. Enhanced Aqueous Solubility and Reduced Lipophilicity

A frequent challenge in drug development is mitigating high lipophilicity, which can lead to poor solubility, off-target effects, and rapid metabolism. The oxetane motif serves as a polar, low molecular weight fragment that can significantly enhance aqueous solubility.[1][2] When replacing non-polar groups like a gem-dimethyl moiety, the introduction of an oxetane can increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular context.[3] This improvement is attributed to the accessible oxygen lone pairs, which make the oxetane a strong hydrogen-bond acceptor, more effective than other cyclic ethers and comparable to most carbonyl functional groups.[1][4][5]

1.2. Improved Metabolic Stability

Metabolic instability is a primary cause of drug candidate failure. The oxetane ring, particularly when 3,3-disubstituted, has proven to be a robust strategy for enhancing metabolic stability.[6][7] It can act as a "metabolic shield," blocking or protecting metabolically vulnerable sites from enzymatic degradation, primarily by cytochrome P450 (CYP) enzymes.[6][8] The 3,3-disubstitution pattern is crucial as it sterically hinders the approach of external nucleophiles to the C–O σ* antibonding orbital, thus increasing the ring's stability against ring-opening.[8] This contrasts with the metabolic liabilities often associated with the groups they replace, such as the oxidation of gem-dimethyl groups.[4][8]

1.3. Modulation of Basicity and Conformational Rigidity

The electron-withdrawing nature of the oxetane ring can be leveraged to modulate the basicity (pKa) of adjacent nitrogen atoms.[9][10] This attenuation of basicity can be critical for improving selectivity, reducing off-target effects (e.g., hERG inhibition), and enhancing cell permeability.[10]

Structurally, the oxetane ring is not planar, adopting a puckered conformation.[4][9] The introduction of substituents at the 3-position can increase this puckering, leading to a more defined three-dimensional structure.[11] This rigidification can lock the molecule into a bioactive conformation, improving its binding affinity for a biological target.[4][9]

Data Presentation: Quantitative Comparison

The advantages of incorporating oxetanes are best illustrated through comparative quantitative data. The following tables summarize the typical improvements observed in key physicochemical and pharmacokinetic parameters when replacing common chemical motifs with a 3-substituted oxetane.

Table 1: Comparative Physicochemical Properties of Oxetane Analogs

| Property | Parent Compound (with gem-dimethyl) | Oxetane Analog | Parent Compound (with Carbonyl) | Oxetane Analog |

|---|---|---|---|---|

| LogD (pH 7.4) | Higher (More Lipophilic) | Lower (More Hydrophilic)[8] | Variable | Lower[12] |

| Aqueous Solubility | Lower | Higher[3] | Variable | Higher[8] |

| pKa (of adjacent amine) | Higher | Lower (by 1.6 units in one study)[10] | N/A | N/A |

| Ligand Lipophilicity Efficiency (LLE) | Lower | Higher[9] | Lower | Higher[9] |

Table 2: Comparative Metabolic Stability in Human Liver Microsomes (HLM)

| Comparison | Compound with Susceptible Group | Intrinsic Clearance (CLint) in HLM (µL/min/mg) | Oxetane-Containing Analog | Intrinsic Clearance (CLint) in HLM (µL/min/mg) | Reference |

|---|---|---|---|---|---|

| gem-dimethyl vs. Oxetane | Analog A | High | Oxetane A | Lower | [4][6] |

| Morpholine vs. Oxetane-piperazine | Entospletinib Lead | High | Lanraplenib | Lower | [10] |

| N-Alkyl vs. N-Oxetanyl | Arylsulfonamide Lead | High | Oxetane-Substituted Sulfonamide | Lower |[4] |

Applications in Drug Discovery: The Power of Bioisosterism

The primary application of 3-substituted oxetanes in medicinal chemistry is as bioisosteric replacements for problematic functional groups.[7]

-

gem-Dimethyl and Methylene Groups: This is the most classic application. Replacing a gem-dimethyl group with a 3,3-disubstituted oxetane maintains steric bulk to block metabolism or provide a desired conformation while simultaneously reducing lipophilicity and increasing solubility.[1][4][8]

-

Carbonyl Groups: The oxetane ring can mimic the hydrogen-bonding ability and dipole moment of a ketone or ester carbonyl group.[1][5][13] This replacement often enhances metabolic stability and introduces greater three-dimensionality.[10][12]

-

Morpholine Groups: Spirocyclic oxetanes, such as 2-oxa-6-azaspiro[3.3]heptane, have emerged as superior replacements for the commonly used morpholine moiety, often providing enhanced metabolic stability and solubility.[3][10]

-

Carboxylic Acids: More recently, the oxetan-3-ol motif has been investigated as a potential bioisostere for carboxylic acids, offering a less acidic and more permeable alternative, which could be particularly useful for central nervous system (CNS) drug design.[13]

By judiciously applying these bioisosteric replacements, drug development professionals can systematically address liabilities in lead compounds, leading to candidates with improved ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[8][14]

Mandatory Visualizations

Key Experimental Protocols: Synthesis of 3-Substituted Oxetanes

While once considered synthetically challenging, several robust methods for the synthesis of 3-substituted oxetanes are now available. The most common strategies include the intramolecular Williamson etherification, the Paternò-Büchi [2+2] cycloaddition, and the derivatization of oxetan-3-one.[5][15][16]

Protocol 1: Williamson Etherification for 3,3-Disubstituted Oxetane Synthesis from a 1,3-Diol

This classical C-O bond-forming cyclization is a reliable and widely used method for constructing the oxetane ring from a 1,3-diol precursor.[4][15] The process involves the selective activation of one hydroxyl group, followed by intramolecular cyclization under basic conditions.

Methodology:

-

Monofunctionalization (Activation):

-

To a solution of a 3,3-disubstituted 1,3-propanediol in a suitable solvent (e.g., pyridine or dichloromethane) at 0 °C, add p-toluenesulfonyl chloride (TsCl) (1.0-1.2 equivalents).[15]

-

Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed (typically overnight).[15]

-

Quench the reaction with water and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with aqueous acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine.[15]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mono-tosylated diol. Purification by column chromatography may be necessary.

-

-

Intramolecular Cyclization:

-

Prepare a suspension of sodium hydride (NaH) (1.2-1.5 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., Nitrogen or Argon) and cool to 0 °C.[15]

-

Add a solution of the mono-tosylated diol from the previous step in anhydrous THF dropwise to the NaH suspension.

-

Allow the reaction mixture to warm to room temperature or gently heat to reflux, monitoring by TLC until the starting material is consumed.[15]

-

Carefully quench the reaction at 0 °C by the slow, dropwise addition of water to destroy excess NaH.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer, filter, and concentrate under reduced pressure to yield the crude oxetane. Purify by column chromatography on silica gel.

-

Chemical Stability Considerations

While the oxetane ring is strained, it is not as universally unstable as is often perceived.[8] The stability is highly dependent on the substitution pattern. 3,3-Disubstituted oxetanes are generally the most stable due to steric hindrance.[8][10] However, they can be susceptible to ring-opening under harsh acidic conditions or high temperatures.[8] This potential instability should be considered during multi-step syntheses and formulation development.[10] Despite this, numerous studies have shown that the oxetane core is tolerant to a wide range of common organic reactions, including oxidations, reductions, acylations, and cross-coupling reactions.[17][18]

Conclusion

3-Substituted oxetanes have firmly established their place as valuable structural motifs in modern medicinal chemistry. Their ability to simultaneously improve aqueous solubility, metabolic stability, and other key ADME properties makes them a powerful tool for addressing common liabilities in drug discovery campaigns. As synthetic methodologies continue to advance, providing easier access to a wider array of functionalized oxetane building blocks, their application is expected to grow, enabling the development of novel therapeutics with superior pharmacological profiles.

References

- 1. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxetanes - Enamine [enamine.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 9. img01.pharmablock.com [img01.pharmablock.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 12. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Synthesis of Oxetanes [manu56.magtech.com.cn]

- 17. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 18. chemrxiv.org [chemrxiv.org]

Methodological & Application

Applications of 3-Methyloxetan-3-ol in Polymer Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyloxetan-3-ol, also known as 3-hydroxymethyl-3-methyloxetane (HMMO), is a versatile building block in polymer chemistry. Its strained four-membered oxetane ring readily undergoes cationic ring-opening polymerization (CROP) to produce polyethers with pendant hydroxyl groups. These functional groups provide a handle for further chemical modification, making polymers derived from HMMO and its analogues attractive for a wide range of applications, including energetic materials, coatings, adhesives, and biomedical devices. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in polymer synthesis.

Applications in Polymer Chemistry

The primary application of this compound and its derivatives in polymer chemistry is through CROP to synthesize linear, branched, or hyperbranched polyethers. The resulting polymers possess a polyether backbone with regularly spaced functional side chains, the nature of which can be tailored by modifying the hydroxyl group of the parent monomer.

Key application areas include:

-

Energetic Binders: Derivatives such as 3-azidomethyl-3-methyloxetane (AMMO) are used to synthesize energetic thermoplastic elastomers (ETPEs). These polymers serve as binders in propellant and explosive formulations, offering a combination of high energy density and desirable mechanical properties.[1]

-

Coatings and Adhesives: The hydroxyl groups in poly(3-hydroxymethyl-3-methyloxetane) and its analogues can participate in cross-linking reactions, making them suitable for the formulation of coatings and adhesives with good adhesion to polar substrates.[2][3]

-

Biomedical Materials: The biocompatible polyether backbone and the availability of functional groups for bioconjugation make these polymers promising candidates for applications in drug delivery and tissue engineering.

-

Polymer Electrolytes: The polyether structure can facilitate ion transport, suggesting potential applications in solid-state batteries and other electrochemical devices.

Quantitative Data Summary

The properties of polymers derived from this compound and its derivatives can be tailored by controlling the polymerization conditions and the nature of the substituents. The following tables summarize key quantitative data from the literature.

Table 1: Molecular Weight and Polydispersity of Oxetane-Based Polymers

| Monomer | Polymer | Initiator/Catalyst | Mn ( g/mol ) | Mw ( g/mol ) | Polydispersity (Mw/Mn) | Reference |

| 3-Azidomethyl-3-nitratomethyloxetane | Poly(3-azidomethyl-3-nitratomethyloxetane) | Not Specified | 4,368 | 6,320 | 1.47 | US5489700A |

| 3-Ethyl-3-(hydroxymethyl)oxetane (EHO) | Hyperbranched POX (1:5 TMP/EHO) | TMP/BF₃Et₂O | 714 (theoretical) | - | 1.77 | [2] |

| 3-Ethyl-3-(hydroxymethyl)oxetane (EHO) | Hyperbranched POX (1:10 TMP/EHO) | TMP/BF₃Et₂O | 1,300 (theoretical) | - | 2.15 | [2] |

| 3-Ethyl-3-(hydroxymethyl)oxetane (EHO) | Hyperbranched POX (1:20 TMP/EHO) | TMP/BF₃Et₂O | 2,468 (theoretical) | - | 2.89 | [2] |

| 3-Ethyl-3-(hydroxymethyl)oxetane (EHO) | Hyperbranched POX (1:50 TMP/EHO) | TMP/BF₃Et₂O | 5,942 (theoretical) | - | 3.75 | [2] |

Table 2: Thermal and Mechanical Properties of Oxetane-Based Polymers

| Polymer | Glass Transition Temp. (Tg) | Decomposition Temp. (Td) | Tensile Strength | Elongation at Break | Reference |

| Poly(3-azidomethyl-3-methyloxetane) (PAMMO) | -44.54 °C | Two-step decomposition | - | - | [1] |

| Copolymer of AMMO and THF | -59.2 °C | 264.1 °C (peak) | - | - | [1][4] |

| Energetic Thermoplastic Elastomer (ETPE) from BAMO/AMMO | - | - | ~5 MPa | ~400% | [1] |

| P(BAMO-r-AMMO) based propellant | -50.80 °C | - | 1.24 MPa | 21% | [5] |

| Hyperbranched Poly(3-ethyl-3-hydroxymethyl)oxetane | - | - | 0.39–1.32 MPa (bond-line shear strength) | - | [2][3] |

Experimental Protocols

Protocol 1: Synthesis of 3-Azidomethyl-3-methyloxetane (AMMO) from 3-Hydroxymethyl-3-methyloxetane (HMMO)

This protocol describes a two-step synthesis of the energetic monomer AMMO from HMMO via a tosylated intermediate.

Step 1: Synthesis of 3-Tosyloxymethyl-3-methyloxetane

-

In a reaction flask equipped with a stirrer, add 3-hydroxymethyl-3-methyloxetane (HMMO).

-

Dissolve the HMMO in a suitable solvent such as pyridine or dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add p-toluenesulfonyl chloride (TsCl) to the solution while stirring.

-

Allow the reaction to proceed at low temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-tosyloxymethyl-3-methyloxetane.

-